Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
CAS No.:
Cat. No.: VC13485345
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F3O3 |
|---|---|
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
| Standard InChI | InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3 |
| Standard InChI Key | MJPNDBIPJQNUCT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s IUPAC name, methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate, reflects its stereochemical configuration at the 2R and 5S positions of the oxolane ring. This stereochemistry is critical for its three-dimensional conformation, influencing both its physicochemical properties and interactions with biological targets. The oxolane ring adopts a puckered conformation, with the trifluoromethylphenyl group occupying a pseudo-axial position, as inferred from related tetrahydrofuran derivatives.
Key Structural Features:
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Oxolane core: A five-membered oxygen-containing ring providing rigidity.
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Trifluoromethylphenyl group: Enhances lipophilicity and electron-withdrawing effects.
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Methyl ester: A hydrolyzable moiety that can be modified for prodrug strategies.
The stereochemical integrity of this compound is maintained through asymmetric synthesis techniques, ensuring the desired (2R,5S) configuration.
Synthesis and Preparation Methods
The synthesis of methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves multi-step processes to achieve both regioselectivity and stereocontrol.
Asymmetric Synthesis Strategy
A typical route begins with the preparation of a chiral oxolane precursor. For example:
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Ring-opening of epoxides: Starting with a substituted epoxide, nucleophilic attack by a trifluoromethylphenyl Grignard reagent introduces the aryl group.
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Cyclization: Intramolecular esterification or Mitsunobu reactions form the oxolane ring.
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Stereochemical control: Chiral auxiliaries or catalysts, such as Jacobsen’s catalyst, ensure the (2R,5S) configuration.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide opening | CF₃C₆H₄MgBr, THF, −78°C | 65–70% |
| Cyclization | Mitsunobu conditions (DIAD, PPh₃) | 80% |
| Esterification | CH₃OH, H₂SO₄ (cat.) | >90% |
These methods highlight the compound’s synthetic versatility, though scalability remains a challenge due to the need for precise stereochemical control .
Physicochemical Properties
The compound’s properties are shaped by its fluorine content and ester functionality:
Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₃F₃O₃ |
| Molecular weight | 274.23 g/mol |
| LogP (calculated) | 2.8 |
| Topological polar surface area | 46.5 Ų |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 4.25–4.15 (m, 1H, H-2), 3.75 (s, 3H, OCH₃), 2.60–2.45 (m, 2H, H-3), 2.10–1.90 (m, 2H, H-4) .
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¹³C NMR: δ 170.2 (C=O), 141.5 (q, J = 32 Hz, CF₃), 128.9–125.1 (ArC), 79.4 (C-2), 52.1 (OCH₃) .
The trifluoromethyl group contributes to 19F NMR signals at δ −63.5 ppm (singlet), confirming its electronic environment.
Analytical Characterization and Quality Control
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥95% |
| Residual solvents | <0.1% (ICH Q3C) |
| Heavy metals | <10 ppm |
Stability Profile
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Thermal stability: Decomposition onset at 210°C (DSC).
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Hydrolytic stability: t₁/₂ = 48 h at pH 7.4 (37°C), indicating suitability for oral delivery .
| Hazard | Precaution |
|---|---|
| Irritant (skin/eyes) | Use PPE (gloves, goggles) |
| Moisture-sensitive | Store with desiccants |
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